molecular formula C13H15NO5 B1416727 (6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid CAS No. 1160264-02-7

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

Cat. No. B1416727
M. Wt: 265.26 g/mol
InChI Key: MGHAPYBRWPXHSP-UHFFFAOYSA-N
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Description

“(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid” is a chemical compound with the CAS Number: 105106-20-5. It has a linear formula of C12H13NO5 . The compound has a molecular weight of 251.24 .


Molecular Structure Analysis

The compound has an IUPAC name of 6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid . Its InChI Code is 1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16) . The Canonical SMILES representation is COC1=C (C=C2C (=C1)C (CC (=O)N2)C (=O)O)OC .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 251.07937252 g/mol . The Topological Polar Surface Area is 84.9 Ų , and it has a Heavy Atom Count of 18 .

Scientific Research Applications

1. Enantioselective Synthesis

This compound is a chiral precursor in the synthesis of certain natural products. It plays a role in the enantioselective synthesis of isoquinoline alkaloids, utilizing specific techniques such as the Petasis and Pomeranz–Fritsch–Bobbitt syntheses, and demonstrates the importance of chiral aminoacetaldehyde acetals in stereochemical control (Bułyszko et al., 2015).

2. Biological Activity and Antagonist Research

This compound is utilized in studying biological activities, such as its role in synthesizing novel bradykinin-1 antagonists. The modifications of its amide side chain are of interest in understanding its effects on recombinant human B(1) receptors (Huszár et al., 2008).

3. Pharmaceutical Chemistry

In pharmaceutical chemistry, it is involved in the synthesis of various compounds with potential therapeutic applications. For example, it is used in creating new AMPA receptor ligands for imaging brain diseases in positron emission tomography (Gao et al., 2006).

4. Anticancer Research

This compound shows potential in anticancer research, such as its application in studying hepatocellular carcinoma. It demonstrated antiproliferative effects in rat models of hepatocarcinogenesis, suggesting its role in future cancer therapy (Kumar et al., 2017).

5. Chemical Properties and Reactivity

It is explored for its chemical properties and reactivity, like in studies of reversible solid-state melt isomerization. Understanding these properties is important for practical applications in synthetic chemistry (Martínez-Gudiño et al., 2019).

6. Role in Metabolic Pathways

The compound's role in metabolic pathways is investigated, as seen in the study of the metabolism of a new P-glycoprotein inhibitor HM-30181 in rats, where it serves as a crucial component (Paek et al., 2006).

7. Synthesis of Complex Molecules

It is instrumental in the synthesis of complex molecules like pyrroloquinolines and quinoquinazolines, which have diverse applications in medicinal chemistry and material science (Roberts et al., 1997; Phillips et al., 1980).

properties

IUPAC Name

2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-10-5-8-7(4-13(16)17)3-12(15)14-9(8)6-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHAPYBRWPXHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180548
Record name 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

CAS RN

1160264-02-7
Record name 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Reactant of Route 2
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Reactant of Route 3
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Reactant of Route 4
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Reactant of Route 5
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Reactant of Route 6
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

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